Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1)
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Overview
Description
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is a complex organic compound that features both acetic acid and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) typically involves esterification reactions. One common method is the reaction of acetic acid with 5-hydroxy-3-(2-hydroxyethyl)pentanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where reactants are fed into a reactor and products are continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) involves its ability to undergo esterification and hydrolysis reactions. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, hydroxy-, methyl ester:
Acetic acid, hydroxy-, ethyl ester:
Acetic acid, 2-phenylethyl ester: This compound has a phenyl group, making it more hydrophobic compared to acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1).
Uniqueness
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is unique due to its combination of hydroxyethyl and pentyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
87986-82-1 |
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Molecular Formula |
C13H26O8 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate |
InChI |
InChI=1S/C9H18O4.2C2H4O2/c1-8(12)13-7-4-9(2-5-10)3-6-11;2*1-2(3)4/h9-11H,2-7H2,1H3;2*1H3,(H,3,4) |
InChI Key |
DNJFQROCCCBZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCCC(CCO)CCO |
Origin of Product |
United States |
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